2-chloro-1-(3,3-difluorocyclobutyl)ethan-1-one
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Overview
Description
2-chloro-1-(3,3-difluorocyclobutyl)ethan-1-one is an organic compound with the molecular formula C6H7ClF2O It is characterized by the presence of a chloro group, a difluorocyclobutyl ring, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(3,3-difluorocyclobutyl)ethan-1-one typically involves the reaction of 3,3-difluorocyclobutanone with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under controlled conditions to introduce the chloro group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(3,3-difluorocyclobutyl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., ethanethiol) in the presence of a base like triethylamine.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products
Nucleophilic substitution: Formation of substituted derivatives such as 2-amino-1-(3,3-difluorocyclobutyl)ethan-1-one.
Reduction: Formation of 2-chloro-1-(3,3-difluorocyclobutyl)ethanol.
Oxidation: Formation of 2-chloro-1-(3,3-difluorocyclobutyl)ethanoic acid.
Scientific Research Applications
2-chloro-1-(3,3-difluorocyclobutyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-(3,3-difluorocyclobutyl)ethan-1-one depends on its specific application. In chemical reactions, the chloro group acts as a leaving group, facilitating nucleophilic substitution reactions. The difluorocyclobutyl ring imparts unique steric and electronic properties, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3,3-difluorocyclobutyl)ethan-1-one: Lacks the chloro group, resulting in different reactivity and applications.
3-bromo-1,1-difluorocyclobutane: Contains a bromo group instead of a chloro group, leading to variations in chemical behavior.
1-bromo-4-(3,3-difluorocyclobutyl)benzene:
Uniqueness
2-chloro-1-(3,3-difluorocyclobutyl)ethan-1-one is unique due to the combination of its chloro group, difluorocyclobutyl ring, and ketone functional group
Properties
CAS No. |
1374657-88-1 |
---|---|
Molecular Formula |
C6H7ClF2O |
Molecular Weight |
168.6 |
Purity |
95 |
Origin of Product |
United States |
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